2-Chloro-1-[9-hydroxy-9-(1-pyrrolidinylmethyl)-3-azaspiro[5.5]undec-3-YL]-1-propanone
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Overview
Description
2-Chloro-1-[9-hydroxy-9-(1-pyrrolidinylmethyl)-3-azaspiro[55]undec-3-YL]-1-propanone is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[9-hydroxy-9-(1-pyrrolidinylmethyl)-3-azaspiro[55]undec-3-YL]-1-propanone typically involves multiple stepsCommon reagents used in the synthesis include methanesulfonic acid and phenylhydrazine hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing in methanol and the use of specific catalysts are employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[9-hydroxy-9-(1-pyrrolidinylmethyl)-3-azaspiro[5.5]undec-3-YL]-1-propanone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
2-Chloro-1-[9-hydroxy-9-(1-pyrrolidinylmethyl)-3-azaspiro[5.5]undec-3-YL]-1-propanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[9-hydroxy-9-(1-pyrrolidinylmethyl)-3-azaspiro[5.5]undec-3-YL]-1-propanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar spirocyclic structures and biological activities.
Spiro[5.5]undecane Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
2-Chloro-1-[9-hydroxy-9-(1-pyrrolidinylmethyl)-3-azaspiro[5.5]undec-3-YL]-1-propanone is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H31ClN2O2 |
---|---|
Molecular Weight |
342.9 g/mol |
IUPAC Name |
2-chloro-1-[9-hydroxy-9-(pyrrolidin-1-ylmethyl)-3-azaspiro[5.5]undecan-3-yl]propan-1-one |
InChI |
InChI=1S/C18H31ClN2O2/c1-15(19)16(22)21-12-8-17(9-13-21)4-6-18(23,7-5-17)14-20-10-2-3-11-20/h15,23H,2-14H2,1H3 |
InChI Key |
ZIYMOLSKQDFCIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2(CCC(CC2)(CN3CCCC3)O)CC1)Cl |
Origin of Product |
United States |
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